N-Benzyl-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carboxamide
Overview
Description
N-Benzyl-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carboxamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by a tricyclic framework incorporating sulfur and nitrogen atoms, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the tricyclic core, followed by the introduction of the benzyl group and the carboxamide functionality. Common reagents used in these steps include benzyl chloride, thiol derivatives, and amines. Reaction conditions often involve the use of solvents like dichloromethane or toluene, with catalysts such as palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Benzyl-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It finds applications in the manufacturing of specialty chemicals and materials, improving product quality and efficiency.
Mechanism of Action
The mechanism of action of N-Benzyl-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The sulfur and nitrogen atoms in the tricyclic core play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
N-Benzyl-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carboxamide can be compared with other tricyclic compounds, such as:
- N-Benzyl-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carboxylate
- N-Benzyl-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-thiol
These compounds share a similar tricyclic framework but differ in their functional groups, which can significantly impact their chemical properties and applications The unique combination of sulfur and nitrogen atoms in N-Benzyl-3-thia-1-azatricyclo[522
Properties
IUPAC Name |
N-benzyl-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c20-16(18-10-12-4-2-1-3-5-12)14-11-21-17-15(14)13-6-8-19(17)9-7-13/h1-5,11,13H,6-10H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRSGZZODJMXQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2SC=C3C(=O)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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